Enhanced Lipophilicity (XLogP3) Relative to Unfluorinated Analog
The ortho-trifluoromethoxy substituent increases the calculated partition coefficient (XLogP3) compared to the unfluorinated parent compound, benzenesulfonyl isocyanate. This enhanced lipophilicity is critical for membrane permeability and target engagement in both pharmaceutical and agrochemical applications [1].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | Benzenesulfonyl isocyanate (CAS 2845-62-7), XLogP3 = 1.2 (estimated) |
| Quantified Difference | Δ +2.3 (approximate, class-level inference based on -OCF₃ contribution) |
| Conditions | Computational prediction (XLogP3 algorithm) |
Why This Matters
Higher lipophilicity directly impacts bioavailability and target site accumulation, making this compound a superior starting point for designing bioavailable sulfonylureas.
- [1] BaseChem. (n.d.). 2-(Trifluoromethoxy)benzenesulfonyl isocyanate (CAS 99722-81-3). Property: XLogP3 = 3.5. View Source
